Phosphatidylinositol 4,5-bisphosphate

Vue d'ensemble

Description

Phosphatidylinositol 4,5-bisphosphate is a minor phospholipid component of cell membranes. It is enriched at the plasma membrane where it serves as a substrate for a number of important signaling proteins . This compound plays a crucial role in various cellular processes, including cytoskeletal organization, cell motility, and signal transduction .

Méthodes De Préparation

Phosphatidylinositol 4,5-bisphosphate is primarily synthesized by the type I phosphatidylinositol 4-phosphate 5-kinases from phosphatidylinositol 4-phosphate . In metazoans, it can also be formed by type II phosphatidylinositol 5-phosphate 4-kinases from phosphatidylinositol 5-phosphate . The synthetic routes involve phosphorylation reactions that are catalyzed by specific kinases under physiological conditions.

Analyse Des Réactions Chimiques

Phosphatidylinositol 4,5-bisphosphate undergoes several types of chemical reactions, including hydrolysis and phosphorylation. One of the key reactions is the hydrolysis catalyzed by phospholipase C, which generates inositol 1,4,5-trisphosphate and diacylglycerol . These reactions typically occur under physiological conditions and are crucial for signal transduction pathways.

Applications De Recherche Scientifique

Signal Transduction

Role as a Second Messenger:

PI(4,5)P2 serves as a substrate for phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), leading to the generation of secondary messengers crucial for various signaling pathways. It is involved in the activation of protein kinase C and the release of calcium ions from intracellular stores, which are vital for numerous physiological responses .

G-Protein Coupled Receptors:

Research has shown that PI(4,5)P2 is integral to signaling through G-protein coupled receptors (GPCRs), receptor tyrosine kinases (RTKs), and immune receptors. These interactions highlight its role in mediating cellular responses to external stimuli .

Cytoskeletal Dynamics

Actin Cytoskeleton Regulation:

PI(4,5)P2 is essential for actin cytoskeleton dynamics. It promotes the recruitment of actin-binding proteins that facilitate cytoskeletal rearrangements necessary for cell motility and shape changes. Studies indicate that depletion of PI(4,5)P2 disrupts actin organization, impairing cellular functions such as migration and adhesion .

Cell Polarity:

In spermatids, PI(4,5)P2 regulates cell polarity and elongation processes. Its presence is critical for maintaining the structural integrity of cells during differentiation .

Membrane Dynamics

Exocytosis and Endocytosis:

PI(4,5)P2 plays a pivotal role in exocytosis by regulating vesicle docking and fusion at the plasma membrane. Experimental evidence demonstrates that manipulation of PI(4,5)P2 levels affects neurotransmitter release in neuronal cells . Additionally, it is involved in endocytic processes by facilitating membrane invagination and vesicle formation .

Optical Uncaging Techniques:

Recent advancements have introduced photoactivatable forms of PI(4,5)P2 that allow researchers to manipulate its levels rapidly using light. This technique enables precise studies on its role in exocytosis and other rapid cellular processes .

Therapeutic Implications

Cancer Research:

The dysregulation of PI(4,5)P2 signaling pathways has been implicated in various cancers. Targeting these pathways may provide therapeutic avenues for cancer treatment. For instance, studies have shown that specific inhibitors affecting PI(4,5)P2 metabolism can induce apoptosis in cancer stem cells .

Cardiovascular Applications:

In cardiac physiology, PI(4,5)P2 is crucial for regulating ion channels involved in cardiac action potentials. Alterations in its levels can lead to arrhythmias and other cardiac dysfunctions . Research into restoring normal PI(4,5)P2 levels may offer strategies for treating heart diseases.

Summary Table of Applications

Mécanisme D'action

Phosphatidylinositol 4,5-bisphosphate exerts its effects by serving as a substrate for various enzymes, including phospholipase C and phosphatidylinositol 3-kinase . It regulates the organization, polymerization, and branching of filamentous actin via direct binding to F-actin regulatory proteins . Additionally, it controls the activity of ion channels and other membrane proteins .

Comparaison Avec Des Composés Similaires

Phosphatidylinositol 4,5-bisphosphate is unique in its ability to act as a precursor for multiple signaling molecules, including inositol trisphosphate and diacylglycerol . Similar compounds include:

Phosphatidylinositol 4-phosphate: A precursor in the synthesis of this compound.

Phosphatidylinositol 3,4,5-trisphosphate: Another important signaling molecule involved in cellular processes.

Cholesterol: While not a phosphoinositide, it plays a crucial role in membrane structure and function, often interacting with this compound.

This compound stands out due to its central role in multiple signaling pathways and its ability to regulate a wide range of cellular functions.

Activité Biologique

Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is a critical phosphoinositide that plays diverse roles in cellular signaling and membrane dynamics. Its biological activity is fundamental to various cellular processes, including signal transduction, cytoskeletal organization, and vesicle trafficking. This article provides an in-depth overview of the biological activity of PI(4,5)P2, supported by data tables and research findings.

Structure and Localization

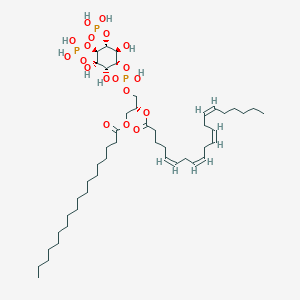

PI(4,5)P2 is primarily located in the inner leaflet of the plasma membrane and is the most abundant phosphoinositide in mammalian cells. Its structure consists of a glycerol backbone linked to two fatty acids and a phosphorylated inositol head group, which can be phosphorylated at different positions to create various signaling lipids. The unique headgroup orientation and its interactions with proteins are crucial for its function in cellular signaling pathways .

Biological Functions

1. Signal Transduction:

PI(4,5)P2 serves as a substrate for several key enzymes involved in signal transduction:

- Phospholipase C (PLC): Hydrolyzes PI(4,5)P2 to produce inositol trisphosphate (IP3) and diacylglycerol (DAG), which are important second messengers that mobilize calcium from the endoplasmic reticulum and activate protein kinase C (PKC) respectively .

- Phosphoinositide 3-kinase (PI3K): Converts PI(4,5)P2 into phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3), which recruits proteins with pleckstrin homology (PH) domains to the membrane, influencing various cellular functions .

2. Membrane Dynamics:

PI(4,5)P2 is essential for processes such as endocytosis and exocytosis:

- It regulates the actin cytoskeleton dynamics necessary for membrane invagination during endocytosis and facilitates vesicle fusion during exocytosis .

- Studies have shown that manipulating PI(4,5)P2 levels can significantly affect vesicle release rates in neurons and other cell types .

3. Cytoskeletal Organization:

PI(4,5)P2 interacts with actin-binding proteins to influence cytoskeletal organization. It promotes actin polymerization and stabilizes actin filaments at the plasma membrane, which is vital for maintaining cell shape and motility .

Study 1: Role in Epithelial Cells

A study demonstrated that depletion of PI(4,5)P2 in epithelial cells led to a loss of epithelial characteristics. The researchers used a genetically engineered phosphatase targeting PI(4,5)P2 to show that its depletion resulted in altered cell morphology and impaired function .

Study 2: Exocytosis Regulation

In another investigation using photoactivatable PI(4,5)P2, researchers found that rapid increases in PI(4,5)P2 levels enhanced exocytosis in adrenal chromaffin cells. This study identified synaptotagmin-1 as a crucial effector protein mediating this process .

Data Table: Summary of Biological Functions

| Function | Description | Key Proteins/Enzymes |

|---|---|---|

| Signal Transduction | Serves as a substrate for PLC and PI3K; generates second messengers IP3 and DAG | PLC, PI3K |

| Membrane Dynamics | Regulates endocytosis/exocytosis; influences vesicle fusion | Synaptotagmin-1, Munc13 |

| Cytoskeletal Organization | Interacts with actin-binding proteins; promotes actin polymerization | Actin-binding proteins |

Propriétés

IUPAC Name |

[(2R)-1-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H85O19P3/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(49)63-39(37-61-40(48)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2)38-62-69(59,60)66-45-42(50)43(51)46(64-67(53,54)55)47(44(45)52)65-68(56,57)58/h11,13,17,19,22,24,28,30,39,42-47,50-52H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3,(H,59,60)(H2,53,54,55)(H2,56,57,58)/b13-11-,19-17-,24-22-,30-28-/t39-,42-,43+,44+,45-,46-,47-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWINRVXAYPOMW-FCNJXWMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H85O19P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10420578 | |

| Record name | Brain PI(4,5)P2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1047.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245126-95-8 | |

| Record name | 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol-4,5-bisphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=245126-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brain PI(4,5)P2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHOSPHATIDYLINOSITOL 4,5-BISPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B7FUW76X2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does brain PI(4,5)P2 interact with model membranes, and what influences its partitioning behavior?

A1: The research abstract states that brain PI(4,5)P2 readily incorporates into model membranes []. Its partitioning from an aqueous solution into a bilayer favors liquid-disordered membranes over liquid-ordered ones []. This suggests that the physical state of the membrane influences how readily brain PI(4,5)P2 will incorporate itself. Further research is ongoing to determine if factors like lipid composition, acyl chain structure, or cholesterol concentration impact this partitioning behavior [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.